molecular formula C14H14N2O2S B4982415 N-(benzenesulfonyl)-N'-methylbenzenecarboximidamide CAS No. 17240-75-4

N-(benzenesulfonyl)-N'-methylbenzenecarboximidamide

Cat. No.: B4982415
CAS No.: 17240-75-4
M. Wt: 274.34 g/mol
InChI Key: QPTRFJLZADPSQK-UHFFFAOYSA-N
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Description

N-(benzenesulfonyl)-N’-methylbenzenecarboximidamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Properties

IUPAC Name

N-(benzenesulfonyl)-N'-methylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-15-14(12-8-4-2-5-9-12)16-19(17,18)13-10-6-3-7-11-13/h2-11H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTRFJLZADPSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386225
Record name N-(benzenesulfonyl)-N'-methylbenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17240-75-4
Record name N-(benzenesulfonyl)-N'-methylbenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzenesulfonyl)-N’-methylbenzenecarboximidamide typically involves the reaction of benzenesulfonyl chloride with N-methylbenzenecarboximidamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of N-(benzenesulfonyl)-N’-methylbenzenecarboximidamide can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by allowing for better control of reaction parameters and reducing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

N-(benzenesulfonyl)-N’-methylbenzenecarboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of products depending on the nucleophile employed .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(benzenesulfonyl)-N’-methylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes. For example, as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzenesulfonyl)-N’-methylbenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes, such as carbonic anhydrase, makes it a valuable compound in medicinal chemistry research .

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